molecular formula C42H66O15 B150126 Esculentoside C CAS No. 65931-92-2

Esculentoside C

Cat. No.: B150126
CAS No.: 65931-92-2
M. Wt: 811 g/mol
InChI Key: NMDFCFOQBAHNPV-RFTJXAPBSA-N
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Description

Esculentoside C is a triterpene saponin compound that can be isolated from the roots of the plant Phytolacca esculenta. Triterpene saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculentoside C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves high-speed countercurrent chromatography coupled with evaporative light scattering detection. The optimized two-phase solvent system used for this separation consists of chloroform, methanol, and water in a ratio of 4:4:2 (v/v). The lower phase is used as the mobile phase at a flow rate of 1.5 ml/min .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Phytolacca esculenta. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of chloroform, methanol, and water. The extract is further purified using high-speed countercurrent chromatography to obtain this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Esculentoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the hydroxyl groups present in this compound.

    Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to attach sugar moieties to the aglycone part of this compound.

Major Products Formed:

    Hydrolysis: The major products are the aglycone and sugar components.

    Oxidation: Oxidized derivatives of this compound.

    Glycosylation: Glycosylated derivatives with different sugar moieties attached.

Scientific Research Applications

Biological Activities

Esculentoside C exhibits several key biological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making it a potential candidate for treating inflammatory diseases.
  • Antioxidant Effects : this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase, helping to reduce oxidative stress in cells.
  • Antiviral Properties : Recent studies suggest that this compound may inhibit viral replication and bind to host cells, indicating its potential in antiviral drug development.

Case Study 1: Sepsis-Induced Acute Kidney Injury

In a study involving septic rats induced by cecal ligation and puncture (CLP), treatment with this compound at doses of 2.5, 5, or 10 mg/kg significantly improved survival rates and reduced kidney damage scores. The compound also decreased serum levels of inflammatory markers and enhanced antioxidant enzyme activity.

Case Study 2: Antiviral Activity Against SARS-CoV-2

A recent investigation focused on the antiviral effects of this compound against SARS-CoV-2. Molecular docking studies revealed that the compound has a strong binding affinity for the spike protein of the virus, suggesting its potential as an inhibitor of viral entry into host cells.

Data Tables

Biological Activity Effect Mechanism
Anti-inflammatoryInhibition of TNF-α, IL-1β, IL-6Modulation of NF-κB signaling
AntioxidantIncreased SOD and glutathione levelsReduction of oxidative stress
AntiviralInhibition of viral replicationBinding to viral spike proteins

Scientific Research Applications

  • Pharmaceutical Development : this compound is being explored for its therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular diseases.
  • Nutraceuticals : The compound holds potential for use in natural health products and dietary supplements due to its health-promoting properties.
  • Cosmetic Industry : Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage.

Comparison with Similar Compounds

    Esculentoside A: Known for its anti-inflammatory and antioxidant properties.

    Esculentoside B: Studied for its cytotoxic activity against cancer cells.

    Esculentoside H: Investigated for its antimicrobial and anti-inflammatory effects.

Uniqueness:

  • Esculentoside C is unique in its specific molecular structure and the combination of biological activities it exhibits. Its distinct glycosylation pattern and the presence of specific functional groups contribute to its unique properties and potential therapeutic applications.

Biological Activity

Esculentoside C, a triterpene saponin derived from Phytolacca esculenta, has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is structurally classified as a triterpenoid saponin. Its chemical formula and molecular structure contribute to its diverse biological activities. The compound's properties enable it to interact with various biological systems, leading to its therapeutic potential.

Pharmacological Effects

1. Anti-inflammatory Activity
this compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is crucial in conditions characterized by excessive inflammation, such as sepsis and acute kidney injury.

2. Antioxidant Effects
The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS). Studies have shown that this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase.

3. Antiviral Properties
Recent studies have explored the antiviral potential of this compound against various viruses. Its mechanism involves inhibiting viral replication and binding to host cells, similar to other saponins from the same plant family. This property makes it a candidate for further research in antiviral drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : this compound affects key signaling pathways involved in inflammation, such as the NF-κB pathway, which plays a crucial role in regulating immune responses.
  • Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines, this compound helps restore homeostasis in inflammatory conditions.
  • Cellular Protection : The compound protects renal tissues from damage during septic conditions by reducing tubular injury scores and lowering levels of blood urea nitrogen (BUN) and creatinine.

Case Study 1: Sepsis-Induced Acute Kidney Injury

In a study involving septic rats induced by cecal ligation and puncture (CLP), treatment with this compound at various doses (2.5, 5, or 10 mg/kg) significantly improved survival rates and reduced kidney damage scores. The compound also decreased serum levels of inflammatory markers and enhanced antioxidant enzyme activity .

Case Study 2: Antiviral Activity

A recent investigation focused on the antiviral effects of this compound against SARS-CoV-2. Molecular docking studies revealed that the compound has a strong binding affinity for the spike protein of the virus, suggesting its potential as an inhibitor of viral entry into host cells . This study highlights the relevance of this compound in the context of emerging viral infections.

Data Tables

Biological Activity Effect Mechanism
Anti-inflammatoryInhibition of TNF-α, IL-1β, IL-6Modulation of NF-κB signaling
AntioxidantIncreased SOD and glutathione levelsReduction of oxidative stress
AntiviralInhibition of viral replicationBinding to viral spike proteins

Q & A

Basic Research Questions

Q. What experimental models are recommended for preliminary evaluation of Esculentoside C's anti-cancer activity?

Methodological Answer: Use established colorectal cancer (CRC) cell lines (e.g., HT-29, HCT-116, SW620) for in vitro screening. Conduct viability assays (MTT/WST-1) with escalating doses (0–50 µM) to determine IC50 values. Pair with colony formation assays to assess long-term proliferation inhibition. Cell cycle analysis via flow cytometry (propidium iodide staining) can identify phase-specific arrests .

Q. Which molecular pathways should be prioritized when studying this compound's mechanism of action?

Methodological Answer: Focus on pathways validated for Esculentoside A, such as IL-6/STAT3 signaling. Use Western blotting to analyze STAT3 phosphorylation and ELISA to quantify IL-6 secretion in treated vs. untreated cells. Include qPCR to assess downstream targets (e.g., Bcl-2, cyclin D1) .

Q. What standard assays are used to evaluate anti-metastatic potential?

Methodological Answer: Perform transwell migration assays (scratch wound healing) and Matrigel-coated invasion assays. Quantify results using crystal violet staining and image analysis software (e.g., ImageJ). Validate findings with MMP-9/zymography to measure metalloproteinase activity .

Advanced Research Questions

Q. How can researchers address variability in dose-response data across cell lines?

Methodological Answer: Standardize experimental conditions (e.g., serum concentration, passage number) and validate compound solubility. Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC50. Include reference cell lines with established sensitivity as internal controls .

Q. What experimental design is optimal for validating anti-metastatic effects in vivo?

Methodological Answer: Employ orthotopic mouse models with luciferase-tagged CRC cells for bioluminescent tracking. Combine with tail vein injection models to assess lung/liver metastasis. Terminate studies at multiple timepoints for histopathological analysis and correlate with in vitro MMP-9 data .

Q. How can combinatorial therapy studies with this compound be structured to maximize translational relevance?

Methodological Answer: Test sequential vs. concurrent administration with standard chemotherapeutics (e.g., 5-FU). Use the Chou-Talalay method to calculate combination indices (CI). Validate synergy in 3D organoid models and assess toxicity in co-cultures with normal colon epithelial cells .

Q. What strategies resolve contradictions in mechanistic studies (e.g., conflicting pathway involvement)?

Methodological Answer: Conduct phosphoproteomic profiling to map signaling changes comprehensively. Use CRISPR/Cas9 knockout models (e.g., STAT3-deficient cells) to confirm pathway necessity. Cross-validate findings with inhibitors (e.g., STAT3 inhibitor Stattic) .

Q. How should pharmacokinetic studies be designed to bridge in vitro and in vivo research?

Methodological Answer: Perform LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Calculate bioavailability (F%) and half-life (t1/2). Corrogate with pharmacodynamic markers (e.g., STAT3 phosphorylation in tumor biopsies) .

Q. Methodological Considerations for Data Analysis

  • Dose-Response Modeling: Use software like GraphPad Prism to fit sigmoidal curves and calculate Hill slopes.
  • Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals.
  • Reproducibility: Include triplicate biological replicates and independent experimental repeats.

Properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDFCFOQBAHNPV-RFTJXAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109702
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65931-92-2
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65931-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Esculentoside C
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